molecular formula C4H5N3O2 B3319634 2-amino-1-methyl-1H-imidazole-4,5-dione CAS No. 115012-08-3

2-amino-1-methyl-1H-imidazole-4,5-dione

Cat. No.: B3319634
CAS No.: 115012-08-3
M. Wt: 127.1 g/mol
InChI Key: ZKHMWPAAOJYNOR-UHFFFAOYSA-N
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Description

2-amino-1-methyl-1H-imidazole-4,5-dione is a heterocyclic organic compound that features an imidazole ring with amino and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-1H-imidazole-4,5-dione typically involves the reaction of creatinine with BOC-ON to form 2-t-butoxycarbonylamino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This intermediate is then oxidized with mercury (II) acetate to yield the corresponding 1H-imidazole-4,5-dione. Deprotection of the amino group of this dione affords the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-1H-imidazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth-type rearrangement, where the compound rearranges to form creatone (2-methyl-amino-1H-imidazole-4,5-dione) under weakly acidic conditions .

Common Reagents and Conditions

    Oxidation: Mercury (II) acetate is commonly used as an oxidizing agent.

    Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can be used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major product formed from the Dimroth-type rearrangement of this compound is creatone .

Scientific Research Applications

2-amino-1-methyl-1H-imidazole-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-1H-imidazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth-type rearrangement, which alters its structure and potentially its biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-methyl-1H-imidazole-4,5-dione is unique due to its specific arrangement of amino and methyl groups on the imidazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-1-methylimidazole-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-3(9)2(8)6-4(7)5/h1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHMWPAAOJYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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